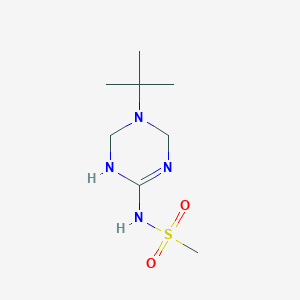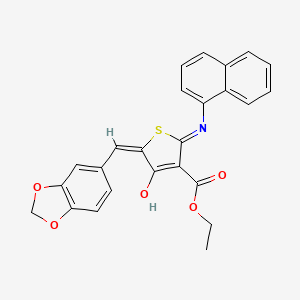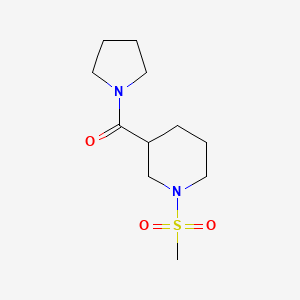![molecular formula C17H19N3O2 B6118776 N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide](/img/structure/B6118776.png)
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide, also known as DPNI, is a chemical compound that has been studied for its potential use in various scientific research applications. DPNI is a derivative of nicotinamide, which is a form of vitamin B3. The compound has been synthesized using different methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
作用機序
The mechanism of action of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide is not fully understood, but it has been suggested that the compound may act through different pathways. N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. HDAC inhibitors have been investigated for their potential use in cancer treatment and neurodegenerative diseases. N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide has also been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, protection of neuronal cells from oxidative stress, and reduction of inflammation. In a study on breast cancer cells, N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide was shown to inhibit cell growth and induce apoptosis through the activation of the caspase pathway. In another study on neuronal cells, N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide was found to protect cells from oxidative stress and reduce inflammation by activating the Nrf2 pathway.
実験室実験の利点と制限
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide has several advantages for lab experiments, including its stability and solubility in water and organic solvents. The compound has also been shown to have low toxicity in various cell lines. However, N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide has some limitations, including its cost and the need for further investigation into its mechanism of action.
将来の方向性
There are several future directions for N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide research, including the investigation of its potential use in combination with other compounds for cancer treatment and neurodegenerative diseases. The development of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide analogs with improved potency and selectivity is also an area of interest. Further investigation into the mechanism of action of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide and its effects on different pathways is needed to fully understand its potential use in various scientific research applications.
Conclusion
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide is a chemical compound that has been synthesized using different methods and studied for its potential use in various scientific research applications. The compound has been shown to have inhibitory effects on cancer cell growth, protect neuronal cells from oxidative stress, and reduce inflammation. N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, further investigation into its mechanism of action and potential use in combination with other compounds is needed.
合成法
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide can be synthesized using different methods, including the reaction of nicotinamide with 3-(dimethylamino)propionyl chloride and 4-aminobenzophenone. Another method involves the reaction of nicotinamide with 3-(dimethylamino)propionyl chloride and 4-bromobenzophenone. The synthesis of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide has also been achieved through the reaction of nicotinamide with 3-(dimethylamino)propionyl chloride and 4-(trifluoromethyl)benzophenone. These methods have been reported in various scientific publications.
科学的研究の応用
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide has been studied for its potential use in various scientific research applications, including cancer treatment, neurodegenerative diseases, and inflammation. In cancer treatment, N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide has been investigated for its potential to protect neuronal cells from oxidative stress and reduce inflammation. Inflammation is a common factor in various diseases, and N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide has been studied for its anti-inflammatory effects.
特性
IUPAC Name |
N-[4-[3-(dimethylamino)-3-oxopropyl]phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-20(2)16(21)10-7-13-5-8-15(9-6-13)19-17(22)14-4-3-11-18-12-14/h3-6,8-9,11-12H,7,10H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVQCMXZSANGLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6118695.png)
![5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6118700.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]propanamide](/img/structure/B6118709.png)
![N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B6118727.png)

![5-{1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]-2-pyrrolidinyl}-3-(2-methoxyethyl)-1,2,4-oxadiazole](/img/structure/B6118733.png)

![5-(2-ethoxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6118745.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6118752.png)
![4-bromo-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B6118760.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide](/img/structure/B6118765.png)

![N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide](/img/structure/B6118790.png)
![N-[(1-isobutyl-4-piperidinyl)methyl]-2-(2-methoxyethyl)-N-methyl-1,3-benzoxazole-6-carboxamide](/img/structure/B6118796.png)